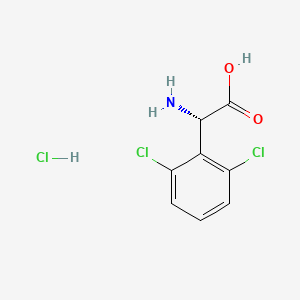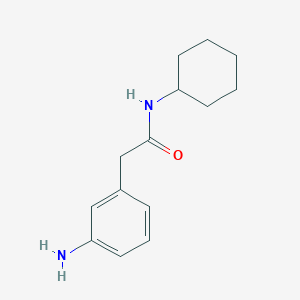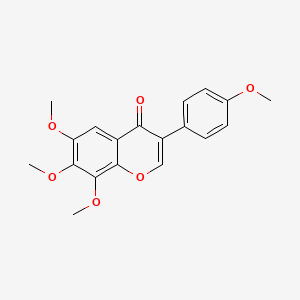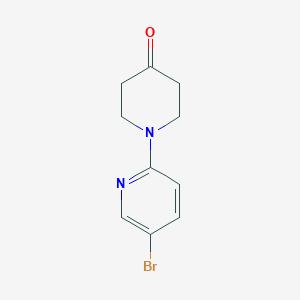
1-(5-Bromopyridin-2-YL)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-YL)piperidin-4-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound features a bromopyridine moiety attached to a piperidinone ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-YL)piperidin-4-one typically involves the reaction of 5-bromopyridine with piperidin-4-one under specific conditions. One common method includes:
Starting Materials: 5-bromopyridine and piperidin-4-one.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-YL)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The piperidinone ring can be reduced to the corresponding piperidine derivative using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions: Typical reagents include bases (e.g., K2CO3), reducing agents (e.g., NaBH4), and solvents (e.g., DMF).
Major Products: Substitution reactions yield various substituted derivatives, while reduction reactions produce piperidine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-YL)piperidin-4-one finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research into potential therapeutic agents for various diseases often involves this compound.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-YL)piperidin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Bromopyridin-2-YL)piperidin-4-one can be compared with other similar compounds:
Properties
CAS No. |
1016837-36-7 |
|---|---|
Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidin-4-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7H,3-6H2 |
InChI Key |
QXJXKIOWKTVJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


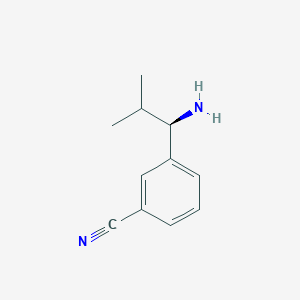
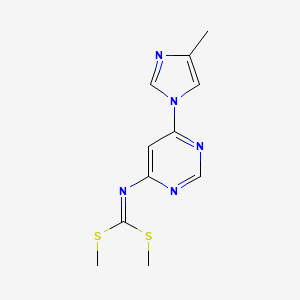



![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)

